5-(2-Hydroxyethyl)pyrimidin-2-ol
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Overview
Description
5-(2-Hydroxyethyl)pyrimidin-2-ol is a pyrimidine derivative with a hydroxyl group at the second position and a hydroxyethyl group at the fifth position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)pyrimidin-2-ol can be achieved through the alkylation of an N-anionic-5-substituted pyrimidine intermediate. This method involves the use of an alkylating agent to introduce the hydroxyethyl group at the fifth position of the pyrimidine ring . Another approach includes the use of silylation reactions, although this method generally yields lower overall results compared to the alkylation method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-Hydroxyethyl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)pyrimidin-2-ol involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, its structural similarity to nucleic acid bases allows it to interfere with DNA and RNA synthesis, leading to potential antiviral and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
5-(2-Hydroxyethyl)-6-methyl-2-(piperidin-4-ylamino)pyrimidin-4-ol: Another pyrimidine derivative with potential biological activities.
Uniqueness
5-(2-Hydroxyethyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-5-3-7-6(10)8-4-5/h3-4,9H,1-2H2,(H,7,8,10) |
InChI Key |
HDMNNUOBXWVRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)N1)CCO |
Origin of Product |
United States |
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